molecular formula C18H28O B1596066 1-(4-Decylphenyl)ethanone CAS No. 37593-06-9

1-(4-Decylphenyl)ethanone

Cat. No.: B1596066
CAS No.: 37593-06-9
M. Wt: 260.4 g/mol
InChI Key: ICORQKDHLXIGHQ-UHFFFAOYSA-N
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Description

1-(4-Decylphenyl)ethanone is an organic compound with the molecular formula C18H28O. It is characterized by a phenyl ring substituted with a decyl group at the para position and an ethanone group at the meta position. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

1-(4-Decylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of lipid interactions due to its long alkyl chain.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Decylphenyl)ethanone can be synthesized through Friedel-Crafts acylation. The reaction involves the acylation of 4-decylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of acetyl chloride to a solution of 4-decylbenzene and aluminum chloride, followed by the removal of the by-products through distillation. The final product is purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Decylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-Decylphenyl)ethanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 1-(4-Decylphenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-(4-Decylphenyl)ethanoic acid.

    Reduction: 1-(4-Decylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-(4-Decylphenyl)ethanone involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, the compound accepts electrons, resulting in the formation of alcohols. The phenyl ring’s electrophilic aromatic substitution reactions involve the generation of a carbocation intermediate, which is stabilized by the aromatic system.

Comparison with Similar Compounds

  • 1-(4-Octylphenyl)ethanone
  • 1-(4-Hexylphenyl)ethanone
  • 1-(4-Dodecylphenyl)ethanone

Comparison: 1-(4-Decylphenyl)ethanone is unique due to its specific alkyl chain length, which influences its physical properties and reactivity. Compared to 1-(4-Octylphenyl)ethanone and 1-(4-Hexylphenyl)ethanone, it has a longer alkyl chain, resulting in higher hydrophobicity and different interaction patterns in biological systems. Compared to 1-(4-Dodecylphenyl)ethanone, it has a shorter alkyl chain, which may affect its solubility and melting point.

Properties

IUPAC Name

1-(4-decylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)16(2)19/h12-15H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICORQKDHLXIGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958645
Record name 1-(4-Decylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37593-06-9
Record name 1-(4-Decylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37593-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 37593-06-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39801
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Decylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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